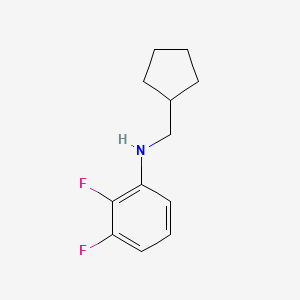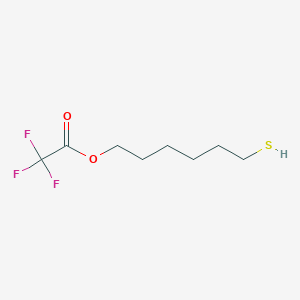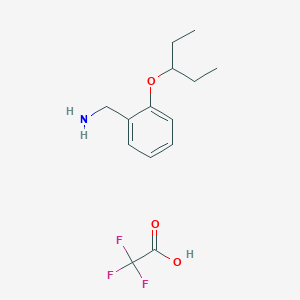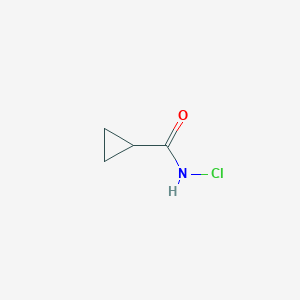![molecular formula C16H15NO2 B12613344 N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide CAS No. 919363-75-0](/img/structure/B12613344.png)
N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a naphthalene ring, a hydroxy group, and a prop-2-ynamide moiety, making it an interesting subject for study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide typically involves multi-step organic reactions. One common method includes the reaction of 1-(naphthalen-1-yloxy)-3-(propan-2-ol)propan-2-amine with isopropylamine, followed by the formation of the hydrochloride salt. Another approach involves the use of hydrazine hydrate or phenyl hydrazine in absolute ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide involves its interaction with specific molecular targets. By blocking the β2-adrenergic receptor, this compound inhibits downstream signaling pathways activated by epinephrine, including the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels .
Comparación Con Compuestos Similares
Similar Compounds
®-Duloxetine hydrochloride: A compound with a similar naphthalene structure, used as an antidepressant.
Propranolol: A β-adrenergic blocker with a related structure, used as an antihypertensive and antianginal agent
Uniqueness
N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with β2-adrenergic receptors sets it apart from other similar compounds.
Propiedades
Número CAS |
919363-75-0 |
|---|---|
Fórmula molecular |
C16H15NO2 |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
N-(1-hydroxy-3-naphthalen-1-ylpropan-2-yl)prop-2-ynamide |
InChI |
InChI=1S/C16H15NO2/c1-2-16(19)17-14(11-18)10-13-8-5-7-12-6-3-4-9-15(12)13/h1,3-9,14,18H,10-11H2,(H,17,19) |
Clave InChI |
GRXQTKGFRPAXER-UHFFFAOYSA-N |
SMILES canónico |
C#CC(=O)NC(CC1=CC=CC2=CC=CC=C21)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B12613267.png)
![3-[Dimethyl(phenyl)silyl]hex-4-yn-3-ol](/img/structure/B12613282.png)


![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12613291.png)
![4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol](/img/structure/B12613293.png)

![N,N-Diethyl-3-[(4-hydroxyphenyl)sulfanyl]prop-2-enamide](/img/structure/B12613310.png)


![1-[2-(4-Methyl-1,3-thiazol-2-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12613320.png)
![8,8-Dibromo-4-ethyl-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B12613331.png)
![2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid](/img/structure/B12613341.png)

